2-(furan-2-yl)-5-[(4-nitrophenyl)methylsulfanyl]-1,3,4-oxadiazole
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Overview
Description
2-(furan-2-yl)-5-[(4-nitrophenyl)methylsulfanyl]-1,3,4-oxadiazole is a heterocyclic compound that features a furan ring, a nitrophenyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(furan-2-yl)-5-[(4-nitrophenyl)methylsulfanyl]-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of furan-2-carboxylic acid hydrazide with 4-nitrobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-(furan-2-yl)-5-[(4-nitrophenyl)methylsulfanyl]-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: 2-(furan-2-yl)-5-[(4-aminophenyl)methylsulfanyl]-1,3,4-oxadiazole.
Substitution: Various substituted oxadiazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(furan-2-yl)-5-[(4-nitrophenyl)methylsulfanyl]-1,3,4-oxadiazole has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-(furan-2-yl)-5-[(4-nitrophenyl)methylsulfanyl]-1,3,4-oxadiazole depends on its application:
Antimicrobial Activity: It may inhibit bacterial enzymes or disrupt cell membrane integrity.
Anticancer Activity: The compound could induce apoptosis in cancer cells by interacting with specific molecular targets such as DNA or proteins involved in cell proliferation.
Anti-inflammatory Activity: It might inhibit the production of pro-inflammatory cytokines or block signaling pathways involved in inflammation.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenyl di-2-furanylphosphinate: Another compound featuring a nitrophenyl group and furan rings.
(4-fluorophenyl)(furan-2-yl)methanol: Contains a furan ring and a substituted phenyl group.
Uniqueness
2-(furan-2-yl)-5-[(4-nitrophenyl)methylsulfanyl]-1,3,4-oxadiazole is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. The combination of the furan, nitrophenyl, and oxadiazole moieties makes it a versatile compound for various applications.
Properties
IUPAC Name |
2-(furan-2-yl)-5-[(4-nitrophenyl)methylsulfanyl]-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O4S/c17-16(18)10-5-3-9(4-6-10)8-21-13-15-14-12(20-13)11-2-1-7-19-11/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMGLQPUTJWADQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN=C(O2)SCC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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